molecular formula C23H22N2O6S2 B11266341 Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B11266341
M. Wt: 486.6 g/mol
InChI Key: MEYKOGFFASVJMV-UHFFFAOYSA-N
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Description

Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiophene intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzothiophene or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-{[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and piperazine-containing compounds. Similar compounds include:

    Benzothiophene-2-carboxylate derivatives: These compounds share the benzothiophene core and may exhibit similar chemical and biological properties.

    Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O6S2

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 3-[3,5-dioxo-4-(2-phenylethyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C23H22N2O6S2/c1-2-31-23(28)21-22(17-10-6-7-11-18(17)32-21)33(29,30)24-14-19(26)25(20(27)15-24)13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3

InChI Key

MEYKOGFFASVJMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4

Origin of Product

United States

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